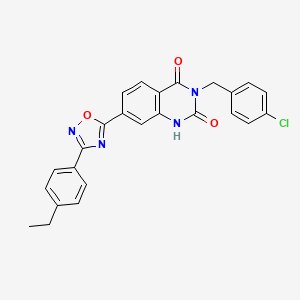

3-(4-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

This quinazoline-dione derivative features a central bicyclic quinazoline-2,4-dione core substituted at the 3-position with a 4-chlorobenzyl group and at the 7-position with a 1,2,4-oxadiazole ring bearing a 4-ethylphenyl moiety. The compound’s structure combines a rigid heterocyclic framework with hydrophobic aromatic substituents, which may influence its physicochemical properties and biological interactions.

Propriétés

Formule moléculaire |

C25H19ClN4O3 |

|---|---|

Poids moléculaire |

458.9 g/mol |

Nom IUPAC |

3-[(4-chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H19ClN4O3/c1-2-15-3-7-17(8-4-15)22-28-23(33-29-22)18-9-12-20-21(13-18)27-25(32)30(24(20)31)14-16-5-10-19(26)11-6-16/h3-13H,2,14H2,1H3,(H,27,32) |

Clé InChI |

FGLMBTNPFSMJEZ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline-2,4-dione scaffold is synthesized via cyclocondensation of anthranilic acid (1 ) with urea or potassium cyanate (KOCN). An eco-efficient one-pot method developed by Fujita et al. (2014) involves:

-

Urea Formation : Reaction of anthranilic acid with KOCN in water at 25°C for 6 hours to form 2-ureidobenzoic acid (2 ) (94% yield).

-

Cyclization : Treatment with NaOH to generate monosodium benzoylene urea (3 ), followed by HCl acidification to yield quinazoline-2,4-dione (4 ) (91% yield).

Reaction Conditions :

Alternative Methods Using Isatoic Anhydride

Isatoic anhydride (5 ) reacts with primary amines (e.g., glycinamide) under reflux in ethanol to form quinazoline-2,4-dione derivatives. This method, however, requires stoichiometric bases like triethylamine and achieves moderate yields (50–65%).

N-Alkylation at Position 3: Introduction of 4-Chlorobenzyl Group

Alkylation of Quinazoline-2,4-Dione

The 3-position of the quinazoline core is functionalized via N-alkylation using 4-chlorobenzyl chloride (6 ). A protocol by Moussa et al. (2018) involves:

-

Base-Mediated Reaction : Quinazoline-2,4-dione (4 ) is treated with 4-chlorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

-

Conditions : Stirring at 80°C for 12 hours under nitrogen atmosphere.

-

Yield : 78–85% of 3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione (7 ).

Characterization Data for Compound 7 :

Synthesis of 3-(4-Ethylphenyl)-1,2,4-Oxadiazole Moiety

Formation of Amidoxime Intermediate

The oxadiazole precursor is synthesized from 4-ethylbenzaldehyde (8 ):

Cyclization to 1,2,4-Oxadiazole

The chloroxime (10 ) undergoes Huisgen cyclization with a nitrile source (e.g., cyanoacetic acid) in refluxing toluene:

-

Reagents : Cyanoacetic acid, triethylamine (TEA), toluene.

-

Conditions : Reflux at 110°C for 8 hours.

-

Yield : 75% of 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carbonitrile (11 ).

Characterization Data for Compound 11 :

Coupling of Oxadiazole to Quinazoline at Position 7

Nucleophilic Aromatic Substitution

The 7-position of 3-(4-chlorobenzyl)quinazoline-2,4-dione (7 ) is functionalized via SNAr reaction with oxadiazole (11 ):

-

Activation : Treatment of 7 with phosphorus oxychloride (POCl₃) at 100°C for 2 hours to form 7-chloro intermediate (12 ).

-

Coupling : Reaction of 12 with oxadiazole (11 ) in DMF using K₂CO₃ and potassium iodide (KI) at 80°C for 24 hours.

Optimization Insights :

-

Solvent : DMF outperforms DMSO due to better solubility.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the target compound (>95% purity).

Spectroscopic Confirmation

Data for 3-(4-Chlorobenzyl)-7-(3-(4-Ethylphenyl)-1,2,4-Oxadiazol-5-yl)Quinazoline-2,4(1H,3H)-Dione :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 11.54 (s, 1H, NH), 8.02–7.28 (m, 11H, Ar-H), 4.93 (s, 2H, CH₂), 2.67 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.23 (t, J = 7.6 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=O), 162.1 (C=N), 154.3 (C-O), 140.2–116.5 (Ar-C), 45.1 (CH₂), 28.7 (CH₂CH₃), 15.3 (CH₃).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

Competing O-alkylation is suppressed by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF).

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Utilisation potentielle comme sonde ou ligand dans des dosages biochimiques.

Médecine : Étude de ses propriétés pharmacologiques pour des applications thérapeutiques potentielles, telles que des activités anticancéreuses, antimicrobiennes ou anti-inflammatoires.

Industrie : Utilisation dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques.

Applications De Recherche Scientifique

Anticancer Research

Numerous studies have investigated the anticancer properties of quinazoline derivatives. The compound under review has demonstrated promising results in inhibiting tumor cell proliferation. A study published in Scientific Reports indicated that oxadiazole derivatives exhibit cytotoxicity through various mechanisms, suggesting that structural modifications can enhance their efficacy against cancer cells .

Case Study: Quinazoline Derivatives Against Cancer

A comprehensive review highlighted various quinazoline derivatives and their mechanisms of action against different cancer types. The unique substituents in this compound may contribute to its potential as an effective anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential applications beyond oncology. Similar quinazoline derivatives have shown effectiveness against various bacterial strains. A recent study focused on the design and synthesis of quinazoline derivatives as fluoroquinolone-like inhibitors demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity Assessment

In a structured evaluation using the Agar well diffusion method, several quinazoline derivatives were tested against standard bacterial strains. The findings indicated that compounds with similar structural characteristics exhibited a broad spectrum of antibacterial activity .

Pharmacological Implications

The pharmacological profile of 3-(4-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suggests additional therapeutic avenues:

- Anti-inflammatory Effects : Quinazolines have been explored for their ability to inhibit pro-inflammatory cytokines.

- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection studies, indicating potential applications in neurodegenerative diseases.

Mécanisme D'action

Le mécanisme d’action de ce composé dépendrait de sa cible biologique spécifique. En général, il peut interagir avec des enzymes, des récepteurs ou d’autres protéines, en modulant leur activité. Le noyau quinazoline est connu pour interagir avec diverses cibles biologiques, inhibant ou activant potentiellement des voies spécifiques.

Comparaison Avec Des Composés Similaires

Substituent Variations in the Oxadiazole and Quinazoline Moieties

The following compounds share the quinazoline-dione core but differ in substituents on the oxadiazole ring and benzyl groups:

Key Observations :

- Electronic and Steric Effects : The 4-ethylphenyl group in the target compound introduces moderate electron-donating effects compared to the electron-withdrawing 4-chlorophenyl in or the heteroaromatic thiophene in . This may enhance lipophilicity and influence binding affinity in hydrophobic pockets.

Physicochemical and Spectral Properties

Limited data are available for the target compound, but comparisons can be drawn from analogues:

- Spectral Data: The thiophene-containing analogue lacks reported IR or NMR data, but its Smiles string (provided in ) confirms regiochemistry. The 4-fluorophenyl derivative shares a similar sulfanyl-quinazolinone scaffold but differs in mass (502.9 vs. 474.9 for the target compound), reflecting substituent contributions.

Elemental Analysis :

Research Implications and Gaps

- Biological Activity: No cytotoxicity or enzyme inhibition data are available for the target compound. However, the 4-ethylphenyl group’s hydrophobicity may enhance membrane permeability compared to polar analogues like .

Activité Biologique

The compound 3-(4-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article focuses on the biological activity of this specific compound, discussing its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of quinazoline derivatives typically involves multiple steps including cyclization and functionalization. The compound can be synthesized using methods such as:

- Cyclization of 2-aminoaryl compounds with appropriate carbonyl derivatives.

- Functionalization at the 1 and 3 positions to introduce oxadiazole moieties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazoline derivatives. For instance, related compounds have demonstrated significant inhibitory effects against viruses such as vaccinia and adenovirus. In vitro evaluations revealed that certain derivatives exhibited EC50 values lower than standard antiviral drugs like Cidofovir . These findings suggest that the compound may possess similar antiviral properties.

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial activities against various bacterial strains. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria. In studies where similar quinazoline derivatives were tested, compounds showed moderate to high activity against pathogens like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 mm to 15 mm .

Antioxidant Properties

The antioxidant capacity of quinazoline derivatives is another area of interest. Certain studies indicate that modifications at specific positions on the quinazoline ring can enhance antioxidant activity through mechanisms such as metal chelation .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of quinazoline derivatives. Preliminary investigations suggest that:

- Substituents at the 1 and 3 positions significantly influence antiviral and antimicrobial activities.

- The presence of electron-donating groups may enhance activity by stabilizing reactive intermediates during biological interactions.

Case Studies

Several case studies illustrate the biological efficacy of quinazoline derivatives:

- Antiviral Studies : A study involving a series of quinazoline compounds reported that specific modifications led to enhanced selectivity and potency against vaccinia virus with EC50 values as low as 1.7 μM .

- Antimicrobial Evaluations : In a comparative study, derivatives were assessed against standard drugs like ampicillin and vancomycin, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with functionalized benzoic acid derivatives (e.g., 2-amino-4-chloro benzoic acid) as precursors. Cyclocondensation reactions, such as the formation of the 1,2,4-oxadiazole ring, are critical. Key steps include coupling substituted amines with intermediates like 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one in the presence of formaldehyde. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to enhance yield and purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use spectroscopic techniques such as ¹H NMR to confirm substitution patterns (e.g., aromatic protons, oxadiazole/quinazoline ring integration), IR spectroscopy to identify functional groups (e.g., C=O stretching in quinazoline-dione), and elemental analysis to verify stoichiometry. Mass spectrometry (MS) is essential for confirming molecular weight. Purity can be assessed via HPLC with UV detection .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for handling halogenated and heterocyclic compounds:

- Use fume hoods to avoid inhalation of dust or vapors.

- Wear nitrile gloves , lab coats, and eye protection.

- Store in airtight, corrosion-resistant containers under dry, cool conditions (<25°C).

- Avoid contact with water or oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate this compound’s mechanism of action?

- Methodological Answer : Use software like AutoDockTools v1.5.4 and AutoDock v4.2 to model interactions with target proteins (e.g., DNA gyrase for antibacterial studies). Prepare the protein structure (PDB format) and ligand (compound 3D coordinates) for docking. Validate the docking protocol using co-crystallized ligands. Analyze binding poses, hydrogen bonds, and hydrophobic interactions to identify key residues (e.g., catalytic sites). Cross-validate results with mutagenesis or enzymatic assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct a systematic comparative analysis of experimental variables:

- Assay conditions : Check differences in bacterial strains, cell lines, or enzyme isoforms.

- Structural analogs : Compare substituent effects (e.g., 4-chlorobenzyl vs. 4-ethylphenyl groups) on activity.

- Dosage and solubility : Ensure consistent drug concentrations and solvent systems (e.g., DMSO vs. aqueous buffers).

- Use meta-analysis tools to statistically evaluate data heterogeneity .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer : Employ in silico ADMET prediction tools (e.g., SwissADME, pkCSM) to assess:

- Blood-brain barrier permeability : LogP values <3 favor CNS penetration.

- Drug-likeness : Apply Lipinski’s Rule of Five (e.g., molecular weight <500 Da).

- Toxicity : Screen for hepatotoxicity using ProTox-II.

Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Q. How can synthetic yield be optimized for large-scale production in academic settings?

- Methodological Answer : Optimize reaction parameters:

- Catalyst selection : Transition metals (e.g., Pd/C) or organocatalysts for cyclocondensation.

- Solvent systems : Polar aprotic solvents (e.g., DMF) for improved solubility.

- Temperature control : Gradual heating (e.g., 80–100°C) to minimize side reactions.

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization.

Document yield improvements using Design of Experiments (DoE) methodologies .

Q. What interdisciplinary approaches enhance understanding of this compound’s biological activity?

- Methodological Answer : Integrate chemical biology and systems pharmacology :

- Transcriptomics : Identify gene expression changes in treated cells.

- Proteomics : Map protein targets via affinity chromatography or pull-down assays.

- Metabolomics : Analyze metabolic pathway disruptions using LC-MS.

Collaborate with computational chemists to build QSAR models linking structural features to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.